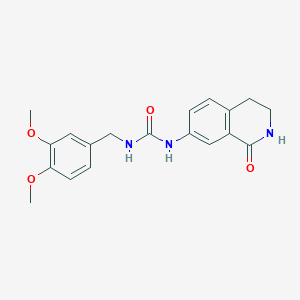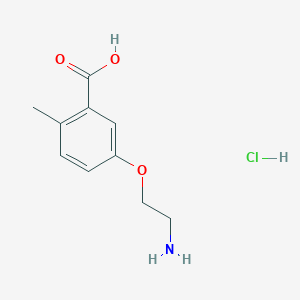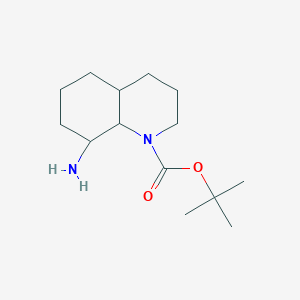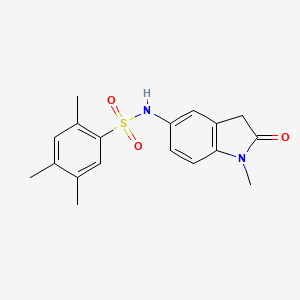
1-(3,4-Dimethoxybenzyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, also known as DTIU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTIU is a urea derivative that has been synthesized using various methods and has shown promising results in various studies.
科学的研究の応用
Mild Reductive Cleavage of α-Aminoethers
The research by Lee and Wiegrebe (1986) demonstrates the conversion of tetrahydroisoquinolines through mild reductive cleavage, offering a versatile approach to Emde degradation products. This method avoids the use of strongly basic conditions and elevated temperatures, showcasing the compound's role in synthesizing complex organic molecules (Lee & Wiegrebe, 1986).
Synthesis of Heterocyclic Compounds
Kametani et al. (1971) explored the Pschorr reaction of tetrahydroisoquinoline derivatives for synthesizing heterocyclic compounds. Their work highlights the compound's utility in the total synthesis of thalicsimidine, a process that underscores its significance in creating complex molecular architectures (Kametani et al., 1971).
Cytotoxic Activity Studies
Bu et al. (2001) conducted studies on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, revealing the potential of these compounds in cancer research. Their findings suggest that modifications of the tetrahydroisoquinoline scaffold can lead to compounds with significant cytotoxic activities against cancer cell lines (Bu et al., 2001).
Radioligand Binding Studies
Graulich et al. (2006) evaluated methoxylated tetrahydroisoquinoliniums derived from tetrahydroisoquinoline for their affinity towards apamin-sensitive binding sites. This study exemplifies the compound's application in neurological research, particularly in investigating compounds that can modulate ion channel activities (Graulich et al., 2006).
Investigation of Metabolites and Transporter-Mediated Excretion
Umehara et al. (2009) identified human metabolites of a novel If channel inhibitor, demonstrating the importance of tetrahydroisoquinoline derivatives in pharmacokinetics and drug development. Their research provides insights into the renal and hepatic excretion of these metabolites, highlighting the compound's role in developing treatments for cardiovascular diseases (Umehara et al., 2009).
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-16-6-3-12(9-17(16)26-2)11-21-19(24)22-14-5-4-13-7-8-20-18(23)15(13)10-14/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,23)(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZJWDIVQNSORF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCNC3=O)C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2357657.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2357658.png)

![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2357660.png)

![N-(4-bromophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2357662.png)
![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetate](/img/structure/B2357665.png)

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2357668.png)
![(Z)-1-benzyl-3-(((5-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357674.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-ethoxyethyl)-1H-benzimidazole](/img/structure/B2357675.png)


